2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide
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Overview
Description
2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced by reacting 2-chlorobenzoyl chloride with the thiadiazole intermediate in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate amine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of 2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and thiadiazoles.
Scientific Research Applications
2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-(2-CHLOROBENZAMIDO)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can be compared with other similar compounds, such as:
Benzamides: Compounds with similar benzamide structures but different substituents, which may exhibit different chemical and biological properties.
Thiadiazoles: Compounds with the thiadiazole ring but different functional groups, which may have varying reactivity and applications.
Properties
Molecular Formula |
C18H15ClN4O2S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-2-15-22-23-18(26-15)21-17(25)12-8-4-6-10-14(12)20-16(24)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,24)(H,21,23,25) |
InChI Key |
LYUILGYSYRNQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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